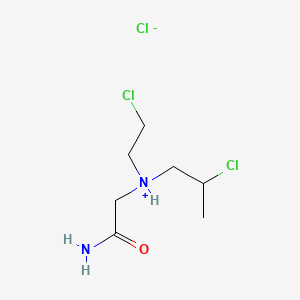
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is a synthetic organic compound. It is characterized by the presence of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This compound is of interest in various fields of chemistry and biology due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride typically involves the reaction of 2-chloroethylamine and 2-chloropropylamine with acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride involves its interaction with cellular components. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may target specific enzymes or receptors, disrupting their normal function and leading to cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)ethanol
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)propane
Uniqueness
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is unique due to its specific combination of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
102585-41-1 |
|---|---|
Formule moléculaire |
C7H15Cl3N2O |
Poids moléculaire |
249.6 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl)-(2-chloroethyl)-(2-chloropropyl)azanium;chloride |
InChI |
InChI=1S/C7H14Cl2N2O.ClH/c1-6(9)4-11(3-2-8)5-7(10)12;/h6H,2-5H2,1H3,(H2,10,12);1H |
Clé InChI |
QTDGCBACXJDQPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+](CCCl)CC(=O)N)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


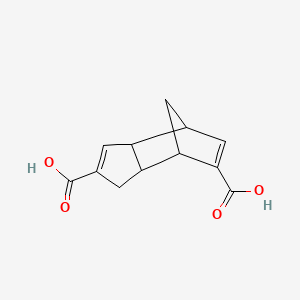

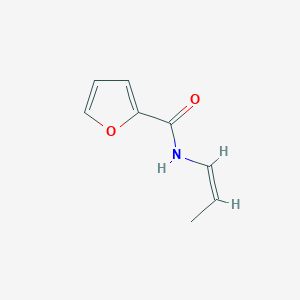
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

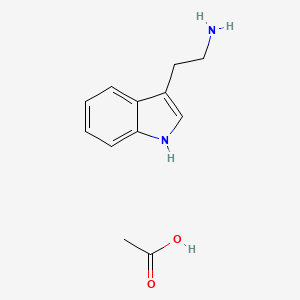
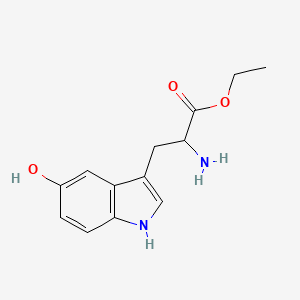
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

